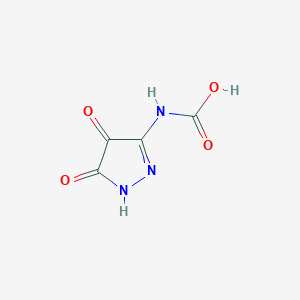
(4,5-Dioxo-4,5-dihydro-1H-pyrazol-3-yl)carbamic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4,5-Dioxo-4,5-dihydro-1H-pyrazol-3-yl)carbamic acid is a heterocyclic compound that features a pyrazole ring with two keto groups and a carbamic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (4,5-Dioxo-4,5-dihydro-1H-pyrazol-3-yl)carbamic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of hydrazine derivatives with diketones under acidic conditions, leading to the formation of the pyrazole ring. The carbamic acid group can be introduced through subsequent reactions with isocyanates or carbamoyl chlorides.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and purity. This often includes the use of continuous flow reactors and advanced purification techniques.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the keto groups, converting them into hydroxyl groups.
Substitution: The carbamic acid moiety can participate in substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products:
Oxidation: Oxidized pyrazole derivatives.
Reduction: Hydroxylated pyrazole derivatives.
Substitution: Various substituted carbamic acid derivatives.
Aplicaciones Científicas De Investigación
(4,5-Dioxo-4,5-dihydro-1H-pyrazol-3-yl)carbamic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials with specific properties, such as luminescent materials.
Mecanismo De Acción
The mechanism of action of (4,5-Dioxo-4,5-dihydro-1H-pyrazol-3-yl)carbamic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of the pyrazole ring and carbamic acid group allows for various interactions with biological targets, potentially leading to therapeutic effects.
Comparación Con Compuestos Similares
(4,5-Dioxo-4,5-dihydro-1H-pyrazol-3-yl)acetic acid: Similar structure but with an acetic acid group instead of carbamic acid.
(4,5-Dioxo-4,5-dihydro-1H-pyrazol-3-yl)methanol: Contains a hydroxymethyl group instead of carbamic acid.
(4,5-Dioxo-4,5-dihydro-1H-pyrazol-3-yl)amine: Features an amino group instead of carbamic acid.
Uniqueness: The presence of the carbamic acid group in (4,5-Dioxo-4,5-dihydro-1H-pyrazol-3-yl)carbamic acid provides unique reactivity and potential biological activity compared to its analogs. This functional group allows for additional hydrogen bonding and interactions with biological targets, which can be advantageous in medicinal chemistry.
Propiedades
Número CAS |
859955-10-5 |
|---|---|
Fórmula molecular |
C4H3N3O4 |
Peso molecular |
157.08 g/mol |
Nombre IUPAC |
(4,5-dioxo-1H-pyrazol-3-yl)carbamic acid |
InChI |
InChI=1S/C4H3N3O4/c8-1-2(5-4(10)11)6-7-3(1)9/h(H,10,11)(H2,5,6,7,8,9) |
Clave InChI |
CEGHWNHLHREVPW-UHFFFAOYSA-N |
SMILES canónico |
C1(=O)C(=O)NN=C1NC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[6-Hydroxy-2-(4-hydroxyphenyl)-1-benzofuran-3-yl]propan-1-one](/img/structure/B12874396.png)

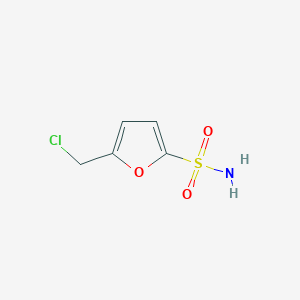
![N-(2-(3,4,5-Trimethoxyphenyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)quinolin-3-amine](/img/structure/B12874411.png)

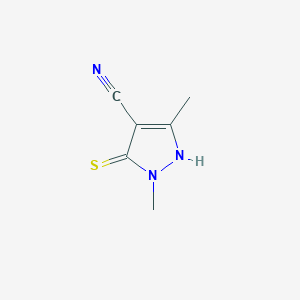
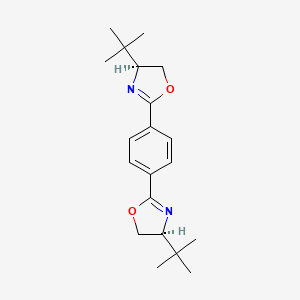
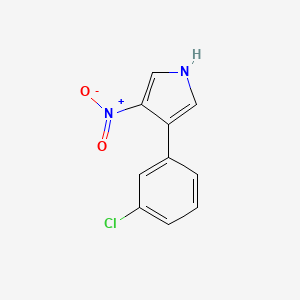
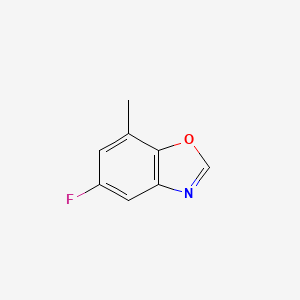
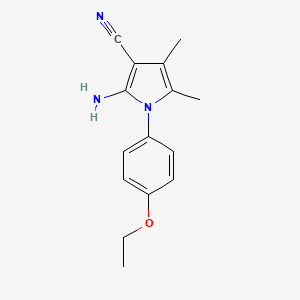
![6-Chlorooxazolo[5,4-b]pyridine](/img/structure/B12874461.png)
![3-Phenyl-5,6-dihydro-4H-cyclopenta[c]isoxazole](/img/structure/B12874468.png)
![2-(Carboxy(hydroxy)methyl)-7-nitrobenzo[d]oxazole](/img/structure/B12874469.png)
![2-(Chloromethyl)-4-(methylthio)benzo[d]oxazole](/img/structure/B12874473.png)
